Kemira 9051/3A

説明

ケミラ 9051/3Aは、持続可能な化学ソリューションの世界的リーダーであるケミラが開発した特殊な化学化合物です。この化合物は主に水処理プロセスで使用され、さまざまな産業用途におけるその有効性で注目を集めています。

特性

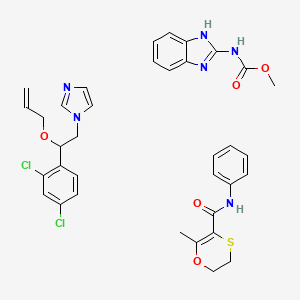

CAS番号 |

65280-32-2 |

|---|---|

分子式 |

C35H36Cl2N6O5S |

分子量 |

723.7 g/mol |

IUPAC名 |

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;methyl N-(1H-benzimidazol-2-yl)carbamate;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |

InChI |

InChI=1S/C14H14Cl2N2O.C12H13NO2S.C9H9N3O2/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-6,8,10,14H,1,7,9H2;2-6H,7-8H2,1H3,(H,13,14);2-5H,1H3,(H2,10,11,12,13) |

InChIキー |

POJJZDSFFFHVSW-UHFFFAOYSA-N |

正規SMILES |

CC1=C(SCCO1)C(=O)NC2=CC=CC=C2.COC(=O)NC1=NC2=CC=CC=C2N1.C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ケミラ 9051/3Aの調製には、最終製品の純度と有効性を確保するために慎重に制御される一連の化学反応が含まれます。合成経路には通常、次の手順が含まれます。

最初の反応: 出発物質は特定の条件下で反応して中間体を形成します。

精製: 中間体は、最終製品の品質に影響を与える可能性のある不純物を除去するために精製されます。

最終反応: 精製された中間体は最終反応を受けてケミラ 9051/3Aを生成します。

工業生産方法

工業環境では、ケミラ 9051/3Aの生産は、大型反応器と高度な精製技術を使用して規模を拡大しています。このプロセスは、廃棄物とエネルギー消費を最小限に抑え、効率的かつ環境に優しいように設計されています。

化学反応の分析

科学研究への応用

ケミラ 9051/3Aは、次のものを含む科学研究で幅広い用途があります。

化学: さまざまな化学反応やプロセスで試薬として使用されます。

生物学: この化合物は、さまざまな生物系に対する影響を理解するために生物学的研究で使用されます。

医学: 薬物開発における使用など、その潜在的な医学的用途を探求するための研究が進められています。

産業: ケミラ 9051/3Aは、特に水処理と浄化において、産業プロセスで広く使用されています。

科学的研究の応用

Kemira 9051/3A has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and processes.

Biology: The compound is employed in biological studies to understand its effects on different biological systems.

Medicine: Research is ongoing to explore its potential medical applications, including its use in drug development.

Industry: this compound is widely used in industrial processes, particularly in water treatment and purification.

作用機序

類似の化合物との比較

類似の化合物

ケミラ 9051/3Aは、水処理や産業用途で使用される他の類似の化合物と比較できます。

ポリ塩化アルミニウム: 水処理における凝集剤として使用されます。

塩化第二鉄: 類似の用途を持つ別の一般的な凝集剤。

ポリアクリルアミド: 水処理プロセスで凝集剤として使用されます。

独自性

ケミラ 9051/3Aをこれらの類似の化合物から際立たせているのは、独自の配合と特定の用途における有効性です。幅広い条件下で動作する能力と環境に優しい製造プロセスにより、多くの業界で好まれる選択肢となっています。

類似化合物との比較

Similar Compounds

Kemira 9051/3A can be compared with other similar compounds used in water treatment and industrial applications, such as:

Polyaluminium Chloride: Used as a coagulant in water treatment.

Ferric Chloride: Another common coagulant with similar applications.

Polyacrylamides: Used as flocculants in water treatment processes.

Uniqueness

What sets this compound apart from these similar compounds is its unique formulation and effectiveness in specific applications. Its ability to perform under a wide range of conditions and its environmentally friendly production process make it a preferred choice in many industries.

Q & A

Basic Research Questions

Q. How to conduct a systematic literature review for Kemira 9051/3A to identify research gaps?

- Methodological Answer : Begin by searching primary databases (e.g., PubMed, Scopus) using controlled vocabulary (e.g., MeSH terms) and Boolean operators to combine "this compound" with keywords like "synthesis," "applications," or "mechanisms." Use ’s Procedure for Reviewing Related Relevant Studies to categorize findings into experimental, theoretical, and analytical clusters. Critically evaluate inconsistencies in reported properties (e.g., solubility, stability) and note methodological variations (e.g., characterization techniques). Prioritize peer-reviewed articles over patents or technical reports to ensure academic rigor .

Q. What are the standard experimental protocols for characterizing this compound’s physicochemical properties?

- Purity Analysis : Use HPLC or GC-MS with calibration against certified reference materials.

- Structural Confirmation : Employ FTIR for functional groups and NMR (¹H/¹³C) for molecular structure.

- Thermal Stability : Conduct TGA/DSC under inert atmospheres to assess decomposition thresholds.

- Reproducibility : Document all parameters (e.g., solvent ratios, temperature gradients) in the Experimental section, adhering to ’s requirement for detailed procedural clarity .

Q. How to design a pilot study to assess this compound’s reactivity under varying conditions?

- Methodological Answer : Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) from :

- Population : this compound in solution phase.

- Intervention : Vary pH (2–12), temperature (25–80°C), and ionic strength.

- Comparison : Control groups with inert solvents (e.g., DMSO).

- Outcome : Quantify reaction kinetics via UV-Vis spectroscopy.

- Time : Monitor at 0, 1, 3, 6, and 24 hours. Use fractional factorial design to minimize trial count while maximizing variable interactions .

Advanced Research Questions

Q. How to resolve contradictions in reported catalytic efficiency of this compound across studies?

- Methodological Answer : Apply ’s FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables:

Meta-Analysis : Aggregate data from 10+ studies and normalize for methodological differences (e.g., catalyst loading, substrate type).

Sensitivity Analysis : Use ANOVA to identify variables with statistically significant impacts (e.g., temperature vs. solvent polarity).

Controlled Replication : Reproduce conflicting experiments with standardized protocols ( ’s pre-test/post-test design) to isolate confounding factors .

Q. What advanced statistical methods are suitable for optimizing this compound’s synthesis parameters?

- Methodological Answer :

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., precursor concentration, reaction time) to predict optimal yield.

- Machine Learning : Train algorithms on historical synthesis data to identify non-linear relationships (e.g., decision trees for impurity prediction).

- Uncertainty Quantification : Apply Monte Carlo simulations to assess parameter sensitivity and confidence intervals. Reference ’s emphasis on "intersectionality of data problems" to contextualize findings within broader thermodynamic or kinetic frameworks .

Q. How to integrate theoretical frameworks (e.g., DFT calculations) into experimental studies of this compound?

Hypothesis Generation : Use density functional theory (DFT) to simulate reaction pathways and predict intermediate stability.

Experimental Validation : Compare computational results with empirical data (e.g., activation energy from Arrhenius plots).

Iterative Refinement : Adjust computational models (e.g., basis sets, solvation models) to reduce discrepancies. Publish raw data and code in supplementary materials per ’s Supporting Information guidelines to ensure reproducibility .

Q. What strategies mitigate bias in cross-disciplinary studies involving this compound?

- Methodological Answer :

- Blinding : Assign independent teams to prepare samples and analyze data ( ’s task distribution principles).

- Triangulation : Combine spectroscopic, chromatographic, and computational data to validate conclusions.

- Peer Debriefing : Present preliminary findings to a panel of chemists, physicists, and statisticians to challenge assumptions. Reference ’s methodological design for balancing qualitative and quantitative inputs .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。